
1-(1-(3-Chlorobenzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-Chlorobenzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, also known as ABT-639, is a chemical compound that has shown potential in scientific research applications. It belongs to the class of drugs known as calcium channel blockers and has been studied for its ability to modulate the activity of T-type calcium channels in the brain.
Applications De Recherche Scientifique
Hypoglycemic Activity and Insulin Sensitivity
One significant area of research involves the investigation of thiazolidine-2,4-diones and their derivatives for their hypoglycemic activity. These compounds, including closely related structures, have been designed and synthesized to evaluate their effect on insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo. The findings suggest potential applications in managing conditions like diabetes through the modulation of insulin sensitivity and glucose metabolism (Oguchi et al., 2000).
Anti-arrhythmic and Cardiovascular Effects
Research has also been conducted on imidazolidine-2,4-dione derivatives for their anti-arrhythmic properties. Specific derivatives have been synthesized and evaluated for their structural activity relationships, with studies demonstrating their effects on electrocardiogram parameters in vitro and anti-arrhythmic activity in rat models. These studies indicate the potential of such compounds in the development of new therapeutic agents for managing arrhythmias and other cardiovascular conditions (Pękala et al., 2005).
Anticancer and Chemosensitizing Properties
Another research focus is the anticancer and chemosensitizing properties of imidazolidine-2,4-dione derivatives. These compounds have been investigated for their ability to inhibit cancer cell efflux pumps, such as ABCB1, which can enhance the efficacy of chemotherapeutic agents. Studies include the synthesis and evaluation of derivatives for their cytotoxic and antiproliferative activities against cancer cells, highlighting their potential as cancer therapies or adjuncts to existing treatments (Żesławska et al., 2019).
Dual Receptor Affinity for Neuropsychiatric Disorders
Imidazolidine-2,4-dione derivatives have also been explored for their dual affinity towards 5-HT1A receptors and the serotonin transporter (SERT), indicating potential applications in treating neuropsychiatric disorders such as depression and anxiety. The synthesis and evaluation of these compounds have shown promising results in preclinical models, offering insights into the development of new therapeutic agents that could offer improved efficacy and safety profiles for mental health conditions (Czopek et al., 2013).
Antibacterial and Antimicrobial Activity
The antibacterial and antimicrobial potential of imidazolidine-2,4-dione derivatives has also been a significant area of investigation. These studies have focused on synthesizing and evaluating compounds for their ability to enhance the efficacy of antibiotics against resistant bacterial strains, including MRSA (methicillin-resistant Staphylococcus aureus). The research provides valuable insights into addressing the growing challenge of antibiotic resistance through the development of novel chemosensitizers or direct antimicrobial agents (Matys et al., 2015).
Propriétés
IUPAC Name |
1-[1-(3-chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4/c1-26-10-9-21-16(23)12-22(18(21)25)15-5-7-20(8-6-15)17(24)13-3-2-4-14(19)11-13/h2-4,11,15H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEWJNNZFPPCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2708542.png)
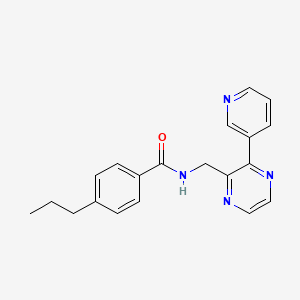
![6-benzyl-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2708545.png)
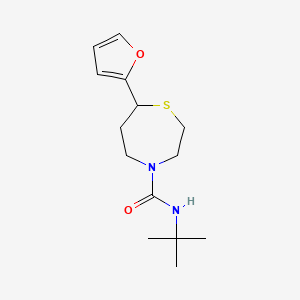
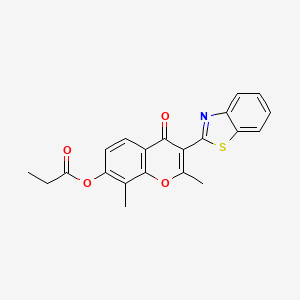
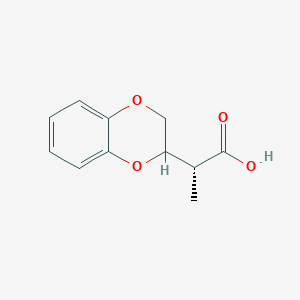
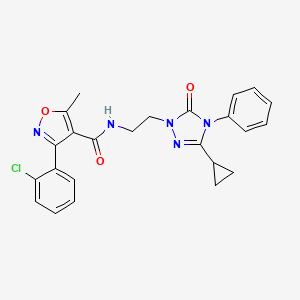

![2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2708556.png)

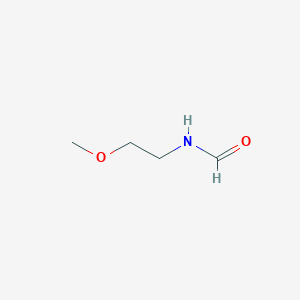
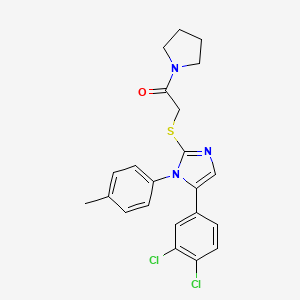

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2708564.png)